Product packaging for Desfluoro Risperidone(Cat. No.:CAS No. 106266-09-5)

Desfluoro Risperidone

Cat. No.: B118860
CAS No.: 106266-09-5
M. Wt: 392.5 g/mol
InChI Key: PLOGUXWMVNJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery within Risperidone (B510) Research

The identification of desfluoro risperidone is a direct consequence of the rigorous quality control measures implemented during the manufacturing of risperidone. Following the synthesis and commercialization of risperidone, analytical chemists and pharmaceutical scientists began to identify and characterize various related substances and process impurities. This compound was identified as "Risperidone EP Impurity K" under the European Pharmacopoeia, highlighting its importance as a monitored substance in the production of risperidone. ontosight.aisynzeal.comsigmaaldrich.com Its discovery was not a result of a targeted search for a new therapeutic agent but rather a necessary step in ensuring the purity and safety of the parent drug, risperidone.

Structural Relationship to Risperidone and its Metabolites

The chemical architecture of this compound bears a striking resemblance to risperidone and its primary active metabolite, paliperidone (B428) (9-hydroxyrisperidone).

This compound is a direct structural analogue of risperidone. ontosight.ai The defining structural difference is the absence of a fluorine atom at the 6-position of the benzisoxazole ring. ontosight.ai This substitution of a fluorine atom with a hydrogen atom is the sole structural modification. While seemingly minor, the removal of the highly electronegative fluorine atom can alter the electronic properties of the molecule, which in turn could influence its interaction with biological targets. The study of such analogues is a common practice in medicinal chemistry to understand the contribution of specific functional groups to a drug's activity. wgtn.ac.nzwgtn.ac.nzresearchgate.net

This compound is officially recognized as a process-related impurity in the synthesis of risperidone and is listed as such in major pharmacopoeias. synzeal.comsigmaaldrich.comrasayanjournal.co.in Its presence in the final drug product is strictly monitored to adhere to regulatory limits. Beyond its role as an impurity, this compound has also been identified as a potential metabolite of risperidone. ontosight.ai The metabolic pathways of risperidone are extensive, with 9-hydroxyrisperidone being the most significant metabolite. scholarsresearchlibrary.comjocpr.com However, the potential for in vivo defluorination of the benzisoxazole ring, leading to the formation of this compound, has been considered, making its study relevant to the complete understanding of risperidone's biotransformation. ontosight.ai

Rationale for Dedicated Academic Investigation of this compound

The focused scientific investigation of this compound is underpinned by several key factors. As a designated impurity, the synthesis and characterization of pure this compound are vital for the development and validation of analytical methods. synzeal.comscholarsresearchlibrary.com These methods are essential for quality control laboratories to accurately detect and quantify its presence in both the active pharmaceutical ingredient (API) and the finished risperidone products.

Furthermore, understanding the pharmacological profile of this compound is crucial for impurity qualification. Regulatory bodies require that the potential biological effects of impurities be assessed to establish safe limits. Moreover, the study of structural analogues like this compound contributes to a deeper understanding of the structure-activity relationships (SAR) of risperidone. wgtn.ac.nzbioinformation.net By comparing the receptor binding affinities and functional activities of risperidone and this compound at key neurological targets, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, researchers can elucidate the specific role the fluorine atom plays in the pharmacological action of risperidone. wgtn.ac.nzresearchgate.net

Compound Data

Insufficient Data to Generate Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed pharmacological characterization of the chemical compound "this compound." The initial request for an in-depth article structured around its receptor binding profile and functional pharmacodynamics cannot be fulfilled at this time due to a lack of specific research findings on this particular compound.

Searches for "this compound" did not yield studies detailing its interactions with dopamine, serotonin, adrenergic, or histamine receptors. Consequently, data required to populate the specified subsections, including dopamine receptor subtype interactions (D1, D2, D3, D4, D5), serotonin receptor subtype interactions (5-HT2A, 5-HT1C, 5-HT1D), adrenergic receptor affinity (Alpha-1, Alpha-2), and histamine receptor affinity (H1), is unavailable.

Furthermore, no comparative receptor binding studies between this compound, Risperidone, and 9-Hydroxyrisperidone were found. Information regarding its functional pharmacodynamics and efficacy assessment is also absent from the public domain.

While one source identifies this compound as an impurity of Risperidone, it does not provide any of the requisite pharmacological data for the requested article. Without dedicated research on the receptor binding affinities and functional activity of this compound, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the generation of an English article focusing solely on the chemical compound “this compound” as per the provided outline is not possible.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O2 B118860 Desfluoro Risperidone CAS No. 106266-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOGUXWMVNJOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147558
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-09-5
Record name Desfluororisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106266-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfluoro risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUORO RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Desfluoro Risperidone

Functional Pharmacodynamics and Efficacy Assessment

In Vitro Receptor Activation and Antagonism Assays

In vitro studies of Risperidone (B510) provide a foundational understanding of the likely receptor binding profile of Desfluoro Risperidone. Risperidone is a potent antagonist with high affinity for serotonin (B10506) 5-HT2A receptors and dopamine (B1211576) D2 receptors. nih.govnih.govpsychopharmacologyinstitute.comdrugbank.comnih.gov It is this dual antagonism that is thought to contribute to its efficacy as an atypical antipsychotic. scispace.com

Risperidone also demonstrates significant affinity for several other receptors, including α1-adrenergic, α2-adrenergic, and histamine H1 receptors, while having low to negligible affinity for cholinergic (M1) and β-adrenergic receptors. nih.govpsychopharmacologyinstitute.comresearchgate.net The binding affinity of Risperidone to these receptors is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Risperidone

ReceptorKi (nM)
Serotonin 5-HT2A0.14 - 0.2
Dopamine D23.13 - 3.2
α1-Adrenergic0.8
Histamine H12.23
α2-Adrenergic7.54
Dopamine D47.3
Serotonin 5-HT1A420
Dopamine D1240

Data compiled from multiple sources. nih.govpsychopharmacologyinstitute.com

The antagonism of Risperidone at the 5-HT2A receptor is particularly potent, with a Ki value significantly lower than that for the D2 receptor, giving it a high 5-HT2A/D2 affinity ratio. psychopharmacologyinstitute.comscispace.com This characteristic is a hallmark of many atypical antipsychotics. scispace.com Research has shown that Risperidone acts as a potent antagonist, for instance, by blocking serotonin-induced 32P-phosphatidic acid formation in human blood platelets. nih.gov

Cellular Signaling Pathway Modulation

The interaction of a ligand with its receptor initiates a cascade of intracellular signaling events. Antagonism of D2 and 5-HT2A receptors by compounds like Risperidone modulates several downstream signaling pathways.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that couples to Gq proteins. vcu.edu Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). vcu.edu This signaling cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). vcu.edu By acting as an antagonist, Risperidone blocks these downstream effects. Deconstructed analogues of Risperidone have been shown to function as antagonists in intracellular Ca2+ release assays. researchgate.net

Antipsychotics, including Risperidone, are known to modulate pathways such as the AKT/glycogen synthase kinase-3 (GSK-3) pathway and the mitogen-activated protein kinase (MAPK) pathway. nih.gov For example, chronic treatment with Risperidone has been shown to affect the phosphorylation of Akt and CREB in the prefrontal cortex. nih.gov Furthermore, Risperidone can influence gene expression by modulating chromatin structure, potentially through its effects on the adenylyl cyclase/PKA pathway. nih.gov Studies on hippocampal slices have also investigated the effects of Risperidone on the mRNA expression of signaling molecules like Nrf2, HO-1, NFκB, and AMPK. researchgate.net

Neurotransmitter Release and Reuptake Modulation

The receptor binding profile of a compound directly influences the dynamics of neurotransmitter systems. Risperidone's antagonism of D2 autoreceptors is expected to increase dopamine release and metabolism. Microdialysis studies in rats have shown that Risperidone does indeed increase the extracellular levels of dopamine and its metabolites in brain regions such as the nucleus accumbens, medial prefrontal cortex, and striatum. nih.gov

In addition to its effects on the dopaminergic system, Risperidone's potent 5-HT2A antagonism also modulates serotonergic and other neurotransmitter systems. For instance, Risperidone has been observed to enhance the stimulated efflux of norepinephrine from cortical slices, consistent with its α2-adrenergic receptor antagonism. nih.gov It also preferentially enhances serotonin metabolism and release in the medial prefrontal cortex. nih.gov However, Risperidone does not appear to significantly affect the dopamine transporter (DAT) or the serotonin transporter (SERT) directly, as its primary mechanism involves receptor blockade rather than reuptake inhibition. nih.govmdpi.com

Structure-Activity Relationships (SAR) in this compound Analogues

The study of structure-activity relationships (SAR) seeks to understand how the chemical structure of a molecule relates to its biological activity. In the context of this compound, the key structural difference compared to Risperidone is the lack of a fluorine atom at the 6-position of the benzisoxazole ring.

The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. mdpi.com Fluorine's high electronegativity and small size can influence factors such as:

Metabolic Stability: Fluorine can block sites of metabolism, potentially increasing a drug's half-life.

Binding Affinity: It can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with receptor binding sites, thereby increasing affinity. nih.gov

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, affecting its ability to cross the blood-brain barrier.

The high affinity of Risperidone for D2 and 5-HT2A receptors is well-established. drugbank.comnih.gov The crystal structure of the D2 receptor in complex with Risperidone has provided insights into its binding mode. nih.gov The absence of the fluorine atom in this compound would likely alter the electronic properties of the benzisoxazole ring and could potentially reduce its binding affinity for target receptors compared to Risperidone. This is because the electron-withdrawing nature of fluorine can be crucial for optimal interaction with the receptor.

SAR studies on other series of compounds, such as fentanyl and dihydropyridine derivatives, have shown that modifications to the core structures, including substitutions on aromatic rings and piperidine (B6355638) moieties, can significantly impact receptor binding and potency. researchgate.neteurekaselect.com For Risperidone analogues, deconstruction of the molecule has shown that the entire structure is not necessary to retain antagonist action at the 5-HT2A receptor, suggesting a specific pharmacophore is responsible for its activity. researchgate.net The comparison between Risperidone and its active metabolite, Paliperidone (B428) (9-hydroxyrisperidone), which differs by only a single hydroxyl group, has revealed significant differences in the regulation of cellular signaling pathways, indicating that even minor structural changes can alter the pharmacological profile. researchgate.net Therefore, the removal of the fluorine atom in this compound is expected to have a measurable impact on its pharmacological characteristics.

In-Depth Metabolic Analysis of this compound Remains Largely Uncharted in Scientific Literature

Despite the chemical similarity to its parent compound, risperidone, a comprehensive understanding of the metabolic pathways and biotransformation of this compound is conspicuously absent from publicly available scientific research. Extensive searches of scholarly databases reveal that this compound is primarily recognized as a reference standard and a known impurity in the synthesis of risperidone, rather than a subject of dedicated metabolic investigation.

The intricate metabolic journey of a drug through the body is a critical aspect of its pharmacological profile. This process, primarily occurring in the liver, involves a series of enzymatic reactions that can alter a compound's activity, duration of action, and potential for interactions with other substances. For many pharmaceuticals, this biotransformation is extensively studied to ensure safety and efficacy. However, in the case of this compound, such detailed in vitro and in vivo metabolic data appears to be unavailable in the public domain.

Typically, the investigation into a compound's metabolism involves several key stages, none of which have been publicly documented for this compound. These would include:

In Vitro Metabolic Stability Studies: These initial assessments, often using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes, are fundamental in predicting how quickly a compound might be metabolized in the body.

Identification and Characterization of Metabolites: Following stability studies, the specific chemical structures of any metabolic byproducts are identified and characterized. This is crucial for understanding whether metabolites are active, inactive, or potentially toxic.

Contribution of Specific Cytochrome P450 Isozymes: Pinpointing the specific CYP enzymes responsible for a compound's metabolism (e.g., CYP2D6, CYP3A4) is vital for predicting and understanding potential drug-drug interactions.

In Vivo Metabolic Fate and Excretion Pathways: Studies in preclinical animal models are essential to understand how the compound and its metabolites are absorbed, distributed throughout the body, and ultimately eliminated.

Bioavailability and Distribution Research: These studies determine the extent and rate at which the compound reaches the systemic circulation and its distribution into various tissues.

While the metabolic pathways of risperidone are well-documented, with its primary biotransformation being the hydroxylation to 9-hydroxyrisperidone (paliperidone) mainly by CYP2D6 and to a lesser extent by CYP3A4, this knowledge cannot be directly extrapolated to this compound. The absence of the fluorine atom on the benzisoxazole ring of this compound represents a significant structural difference that could fundamentally alter its interaction with metabolic enzymes, leading to a unique metabolic profile.

The lack of published research on the metabolism of this compound means that critical questions regarding its potential metabolites, the enzymes involved in its biotransformation, its rate of clearance from the body, and its potential for drug interactions remain unanswered. Until dedicated scientific inquiry into the metabolic fate of this compound is undertaken and published, its comprehensive pharmacological profile will remain incomplete.

Metabolic Pathways and Biotransformation of Desfluoro Risperidone

Genetic Polymorphisms Influencing Desfluoro Risperidone (B510) Metabolism

While direct studies on the genetic polymorphisms influencing the metabolism of Desfluoro Risperidone are not available in the current body of scientific literature, the metabolic pathways of the structurally analogous compound, risperidone, have been extensively researched. The biotransformation of risperidone is significantly influenced by genetic variations, particularly within the cytochrome P450 (CYP) enzyme system. Given the structural similarities, it is plausible that the metabolism of this compound may be affected by similar genetic factors. The primary enzyme responsible for risperidone metabolism is CYP2D6, with a lesser contribution from CYP3A4. nih.govdrugbank.comnih.govresearchgate.netnih.gov

Polymorphisms in the CYP2D6 gene can lead to significant interindividual differences in the plasma concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone. nih.gov These genetic variations result in different metabolic phenotypes, which are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). nih.gov

Individuals who are CYP2D6 poor metabolizers carry two inactive copies of the CYP2D6 gene, which can lead to a reduced capacity to metabolize risperidone. nih.gov This may result in higher plasma concentrations of the parent drug. nih.gov Conversely, ultrarapid metabolizers, who have more than two functional copies of the CYP2D6 gene, may experience lower plasma concentrations of risperidone due to increased enzyme activity. nih.gov

In addition to CYP2D6, polymorphisms in CYP3A4 and CYP3A5 genes may also play a role in the metabolism of risperidone, although their contribution is generally considered secondary to that of CYP2D6. researchgate.netfrontiersin.org Furthermore, genetic variations in other genes, such as those encoding drug transporters like the ATP-binding cassette sub-family B member 1 (ABCB1), could also influence the pharmacokinetics of risperidone. frontiersin.org

Research has also explored the association of polymorphisms in genes beyond the CYP450 family with the effects of risperidone. For instance, variations in the methylenetetrahydrofolate reductase (MTHFR) gene have been studied in relation to risperidone-induced weight gain. frontiersin.org

The following table summarizes the key genes with polymorphisms that have been studied in relation to risperidone metabolism and response, which may serve as a reference for potential genetic influences on the metabolism of this compound.

Table 1: Genes with Polymorphisms Influencing the Metabolism and Effects of the Structurally Similar Compound, Risperidone

Gene Enzyme/Protein Implication for Metabolism/Effect
CYP2D6 Cytochrome P450 2D6 Primary enzyme in the hydroxylation of risperidone. Polymorphisms lead to poor, intermediate, normal, and ultrarapid metabolizer phenotypes, affecting drug plasma concentrations. nih.govnih.govnih.gov
CYP3A4 Cytochrome P450 3A4 Secondary enzyme involved in risperidone metabolism. drugbank.comresearchgate.net
CYP3A5 Cytochrome P450 3A5 Minor contributor to risperidone metabolism. frontiersin.org
ABCB1 P-glycoprotein A drug transporter that may influence the distribution and elimination of risperidone.
MTHFR Methylenetetrahydrofolate reductase Polymorphisms have been associated with risperidone-induced weight gain. frontiersin.org
DRD3 Dopamine (B1211576) D3 Receptor Polymorphisms have been investigated for their influence on treatment response. frontiersin.org
HTR2A 5-HT2A Receptor Variations in this gene have been studied in relation to clinical response to risperidone. frontiersin.org

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of publicly accessible scientific databases and literature, no specific preclinical research data was found for the chemical compound "this compound" across a range of neuropsychiatric and neurodegenerative disease models.

The inquiry sought to collate and present detailed findings on this compound's effects in established animal models relevant to several central nervous system disorders. The intended scope of the investigation included its evaluation in models of schizophrenia, bipolar disorder, affective disorders, autism spectrum disorder, and obsessive-compulsive disorder. Furthermore, the exploration was to extend to its potential therapeutic relevance in neurodegenerative conditions.

The specific areas of interest within these preclinical paradigms included:

Schizophrenia Animal Models: Assessment of behavioral markers such as prepulse inhibition and neurochemical indicators like dopamine hypersensitivity.

Bipolar Disorder Models: Evaluation in models simulating mania and mixed episodes.

Affective Disorder Models: Investigation of potential antidepressant and anxiolytic properties.

Autism Spectrum Disorder Models: Studies focusing on irritability and aggression.

Obsessive-Compulsive Disorder (OCD) Models: Examination of the modulation of compulsive behaviors.

Neurodegenerative Disease Models: Exploratory studies in models of neurodegenerative conditions.

The exhaustive search for primary research articles, reviews, and conference proceedings did not yield any publications presenting data specifically on "this compound" within these contexts. The scientific literature is rich with preclinical data on the well-established atypical antipsychotic, risperidone. However, information regarding the desfluoro variant of this compound, which lacks a fluorine atom, is not present in the accessed resources.

This absence of information prevents the creation of a detailed article and the generation of data tables as per the initial request. It is possible that research on this compound exists but has not been published, is part of proprietary research and development not in the public domain, or is indexed under a different chemical nomenclature not readily identifiable through standard search queries.

Therefore, a comprehensive article detailing the preclinical research paradigms and therapeutic exploration of this compound cannot be generated at this time due to the lack of available scientific data.

Preclinical Research Paradigms and Therapeutic Exploration

Neurodegenerative Disease Models

Alzheimer's Disease Research: Cognitive Function and Neuroprotection Studies in Animal Models

No preclinical studies on the effects of Desfluoro Risperidone (B510) on cognitive function or its potential for neuroprotection in animal models of Alzheimer's disease have been identified in the public domain.

Other Potential Therapeutic Areas

Sleep Disorders Research: Efficacy in Sleep Regulation Models (e.g., Polysomnography)

There is no available research data on the efficacy of Desfluoro Risperidone in preclinical models of sleep disorders, including studies utilizing polysomnography.

Pain and Inflammation Research: Modulation of Nociceptive and Inflammatory Pathways (In Vitro and In Vivo)

No in vitro or in vivo studies detailing the modulation of nociceptive and inflammatory pathways by this compound have been found in the available scientific literature.

Neurobiological Mechanisms Underlying Observed Preclinical Effects

Due to the absence of preclinical studies, the neurobiological mechanisms underlying any potential effects of this compound remain uncharacterized.

Analytical Methodologies for Desfluoro Risperidone Research and Characterization

Development and Validation of Highly Sensitive Detection and Quantification Methods

The development of robust and sensitive analytical methods is paramount for the precise measurement of Desfluoro Risperidone (B510), often present at low levels in Risperidone formulations. Various chromatographic techniques have been successfully employed for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of Risperidone and its related compounds due to its high sensitivity and selectivity. researchgate.net These methods are particularly advantageous for quantifying trace-level impurities in complex matrices.

Validated LC-MS/MS methods have been established for the determination of Risperidone and its metabolites in human plasma, demonstrating the capability to quantify these compounds down to 0.1 ng/ml. researchgate.netnih.gov While these methods primarily focus on the parent drug and its active metabolite, the principles and techniques are directly applicable to the quantification of Desfluoro Risperidone. The sample preparation for such analyses often involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. researchgate.net

A study detailed a rapid and sensitive LC-MS/MS assay for Risperidone in human serum with a limit of quantification (LOQ) of 0.05 ng/ml. nih.gov The method utilized an Alltima-C18 column and a mobile phase of 0.1% formic acid in acetonitrile. nih.gov Such methodologies, with appropriate optimization, can be adapted for the specific quantification of this compound.

Parameter LC-MS/MS Method for Risperidone
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Sample Preparation Solid-Phase Extraction (SPE)
Validated Concentration Range 0.100 to 250 ng/ml
Limit of Quantification (LOQ) 0.1 ng/ml
Accuracy (Bias) < 15%
Precision (CV) < 15%

This table presents typical validation parameters for an LC-MS/MS method for Risperidone, which can be adapted for this compound analysis. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, its application to the analysis of pharmaceuticals like Risperidone and its analogues, including this compound, presents challenges due to their low volatility and polar nature. Direct analysis of these compounds by GC-MS is often not feasible, necessitating a derivatization step to increase their volatility and thermal stability. jfda-online.com

Common derivatization techniques include silylation, acylation, and alkylation, which chemically modify the polar functional groups of the analyte. jfda-online.comchromtech.com For instance, silylation replaces active hydrogens with a trimethylsilyl (TMS) group, rendering the molecule more suitable for GC analysis. chromtech.com

While specific GC-MS methods for this compound are not widely reported in the literature, the general principles of drug impurity profiling by GC-MS are applicable. nih.gov A hypothetical approach would involve:

Extraction: Isolating this compound from the sample matrix.

Derivatization: Reacting the isolated compound with a suitable agent (e.g., a silylating reagent like BSTFA) to create a volatile derivative.

GC-MS Analysis: Injecting the derivatized sample into the GC-MS system for separation and detection.

The development and validation of such a method would require careful optimization of the derivatization reaction and the chromatographic conditions to ensure complete derivatization and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Risperidone and its impurities in bulk drug and pharmaceutical formulations. tcichemicals.com Several stability-indicating HPLC methods have been developed and validated to separate Risperidone from its degradation products and related substances. tcichemicals.com

One such method utilized a C18 column with a mobile phase of methanol and acetonitrile, achieving a linear response for Risperidone over a concentration range of 10–60 μg/mL with a limit of detection (LOD) and limit of quantitation (LOQ) of 1.79 and 5.44 μg/mL, respectively. tcichemicals.com Another validated RP-HPLC method for Risperidone in bulk powder and tablets demonstrated linearity over a range of 4.0-275.0 µg/mL with an LOD of 0.48 µg/mL and an LOQ of 1.59 µg/mL. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced form of HPLC, has also been employed for the determination of Risperidone and its impurities. nih.gov A validated UHPLC method was developed for the simultaneous determination of Risperidone and four of its related substances, offering a significantly shorter analysis time compared to conventional HPLC. nih.gov This method demonstrated good linearity, precision, and accuracy in accordance with ICH guidelines. nih.gov

Parameter Validated RP-HPLC Method for Risperidone
Column Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.1 M ammonium acetate pH 5.50 (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Linearity Range 4.0-275.0 µg/mL (r²=0.9998)
LOD 0.48 µg/mL
LOQ 1.59 µg/mL
Recovery 99.00-101.12%

This table summarizes the key parameters of a validated RP-HPLC method for Risperidone, which can be applied to the analysis of this compound. researchgate.net

The separation of fluorinated compounds from their non-fluorinated (desfluoro) analogues can be challenging due to their structural similarity. The use of specialized stationary phases in chromatography can significantly enhance the resolution between such compounds. Fluorinated stationary phases, particularly pentafluorophenyl (PFP) phases, have shown unique selectivity for separating halogenated and non-halogenated aromatic compounds.

Research has demonstrated that fluorous stationary phases can exhibit greater retention for fluorine-containing compounds compared to their hydrogen-containing counterparts, which is consistent with a fluorophilic retention mechanism. While both perfluoroalkyl and perfluoroaryl stationary phases can provide adequate resolution, perfluoroaryl columns often exhibit superior separation factors and peak efficiencies.

The choice of the stationary phase is critical for achieving the desired separation. For instance, in the context of separating this compound from Risperidone, a PFP column could potentially offer better selectivity than a traditional C18 column due to the specific interactions between the fluorinated stationary phase and the fluorinated analyte (Risperidone).

Application as a Reference Standard in Pharmaceutical Research and Development

This compound plays a crucial role as a reference standard in the pharmaceutical industry. Its availability in a pure form is essential for the development, validation, and routine application of analytical methods aimed at controlling the quality of Risperidone.

This compound is recognized as a process-related impurity in the synthesis of Risperidone and is listed as "Risperidone EP Impurity K" in the European Pharmacopoeia. Regulatory bodies require strict control over the levels of such impurities in the final drug product.

The use of a well-characterized this compound reference standard is indispensable for:

Method Development and Validation: To establish the specificity, linearity, accuracy, and precision of analytical methods for impurity profiling.

Identification: To confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the reference standard.

Quantification: To accurately determine the concentration of this compound in Risperidone active pharmaceutical ingredient (API) and finished products.

The synthesis and characterization of this compound as a reference standard are critical steps to ensure its purity and suitability for these applications. By using a certified reference standard, pharmaceutical manufacturers can confidently monitor and control the levels of this impurity, ensuring that their products meet the stringent quality requirements set by regulatory authorities.

Method Validation for Risperidone and Related Compounds

The validation of analytical methods is a critical requirement for the pharmaceutical industry to ensure the quality, reliability, and consistency of results for drug substances and products. For risperidone and its related compounds, including this compound, method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines. ijrpc.comlongdom.org These validated methods are essential for the quantitative determination of impurities and for stability studies.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for analyzing risperidone and its impurities. ijrpc.comrasayanjournal.co.in Validation procedures for these methods typically assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. longdom.orgnih.gov

Specificity is demonstrated by the ability of the method to separate and accurately measure the analyte of interest from other components, such as impurities, degradation products, and placebo ingredients. nih.gov For instance, a developed UHPLC method demonstrated clear separation between the main risperidone peak and four of its related substances, with a resolution of more than 1.5, confirming the method's selectivity. ijrpc.com

Linearity is established by analyzing a series of dilutions of a standard solution and demonstrating a direct proportional relationship between concentration and the analytical response. researchgate.net A study using a reversed-phase HPLC method for risperidone showed a linear range of 4.0-275.0 µg/mL with a high correlation coefficient (r² = 0.9998). nih.gov Another UHPLC method for risperidone and its impurities proved linearity with a correlation coefficient of r² = 0.9975. ijrpc.com

Accuracy refers to the closeness of the test results to the true value and is often determined by recovery studies. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. ijrpc.comnih.gov For one validated UHPLC method, the RSD for precision was 0.79%, which is well within the required limit of 1.0%. ijrpc.com

The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). researchgate.net The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. longdom.orgresearchgate.net For a stability-indicating HPLC method, the LOD and LOQ for risperidone were found to be 1.79 and 5.44 μg/mL, respectively. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Validation Parameter UHPLC Method for Risperidone and Related Substances HPLC Method for Risperidone
Linearity Range 0.5 - 1.8 µg·mL⁻¹4.0 - 275.0 µg/mL
Correlation Coefficient (r²) 0.99750.9998
Limit of Detection (LOD) Not specified, but S/N at disregard limit (0.5 µg/mL) was 260.48 µg/mL
Limit of Quantitation (LOQ) Minimum requirement of S/N=10 was met1.59 µg/mL
Precision (%RSD) 0.79%< 3.27%
Accuracy (% Recovery) Not specified99.00 - 101.12%

Bioanalytical Methods for Detection in Biological Matrices

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological fluids like plasma, serum, and urine. onlinepharmacytech.info For risperidone and its related compounds, these methods play a critical role in pharmacokinetic, bioavailability, and bioequivalence studies. nih.govfda.gov The most advanced and widely used technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govnih.gov

The development and validation of a bioanalytical method involve several steps, starting with sample preparation. nih.gov Due to the complexity of biological matrices, a cleanup step is necessary to remove interfering substances like proteins and salts. longdom.org Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov For the analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma, methods using solid-phase extraction or liquid-liquid extraction have been successfully developed. nih.govnih.gov

A validated LC-MS/MS method for determining risperidone and 9-hydroxyrisperidone in human plasma enabled quantification down to 0.1 ng/mL. nih.gov The method utilized a solid-phase extraction step and achieved separation of 9-hydroxyrisperidone from a minor metabolite. nih.gov Detection was performed using tandem mass spectrometry in the positive ion mode. nih.gov Another UPLC-MS/MS method developed for rat plasma also achieved a lower limit of quantification of 0.1 ng/mL, with linearity observed up to 50 ng/mL (r² = 0.999). nih.gov

Validation of bioanalytical methods follows specific regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). fda.govnih.gov Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability of the analyte in the biological matrix under different storage conditions. researchgate.net For a validated method, the accuracy (bias) and precision (coefficient of variation) are typically required to be below 15%. nih.gov

Parameter UPLC-MS/MS Method for Risperidone and 9-OH-Risperidone in Rat Plasma LC-MS/MS Method for Risperidone and 9-OH-Risperidone in Human Plasma
Biological Matrix Rat PlasmaHuman Plasma
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Chromatography Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)Not specified
Detection Tandem Mass Spectrometry (Positive Ion Mode)Tandem Mass Spectrometry (Positive Ion Mode)
Linearity Range 0.1 - 50 ng/mL0.100 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL
Accuracy and Precision Within acceptable ranges as per FDA guidanceBias and CV below 15%

Synthesis and Synthetic Chemistry Research of Desfluoro Risperidone

Exploration of Synthetic Routes for Desfluoro Risperidone (B510)

While Desfluoro Risperidone is primarily encountered as an impurity, its synthesis is intentionally performed to produce a reference standard for analytical purposes, such as method development and validation. synthinkchemicals.com The synthetic route to this compound mirrors the established synthesis of Risperidone itself, differing only in the choice of a key starting material.

The common synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . thepharmajournal.com To synthesize this compound, the fluorinated benzisoxazole intermediate is replaced with its non-fluorinated analogue, 3-(4-piperidinyl)-1,2-benzisoxazole .

The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperidine (B6355638) ring in 3-(4-piperidinyl)-1,2-benzisoxazole attacks the electrophilic ethyl chloride side chain of the pyrido[1,2-a]pyrimidin-4-one moiety. This condensation is typically carried out in the presence of a base, such as sodium carbonate, and a suitable solvent.

Table 1: Key Intermediates in the Synthesis of Risperidone and this compound

Final Product Benzisoxazole Intermediate Pyrido[1,2-a]pyrimidin-4-one Intermediate
Risperidone 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
This compound 3-(4-piperidinyl)-1,2-benzisoxazole 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Mechanistic Studies of Impurity Formation in Risperidone Synthesis Leading to Desfluoro Analogues

The formation of this compound during the commercial manufacturing of Risperidone is a direct consequence of impurities present in the starting materials. It is classified as a process-related impurity because its origin is traced back to the synthetic pathway rather than degradation of the final drug substance. jocpr.com

The primary mechanism for the formation of this compound is the presence of the non-fluorinated intermediate, 3-(4-piperidinyl)-1,2-benzisoxazole, as a contaminant within the key fluorinated starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. innospk.com During the condensation step of Risperidone synthesis, this non-fluorinated impurity competes with the intended fluorinated reactant.

Both the fluorinated and non-fluorinated benzisoxazole species react with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one under the same reaction conditions. This parallel reaction inevitably leads to the formation of a mixture of Risperidone and this compound in the crude product. The amount of this compound formed is directly proportional to the concentration of the corresponding non-fluorinated impurity in the starting material.

Strategies for Isolation, Purification, and Control of Related Substances

Given that this compound is a known impurity, stringent control strategies are implemented to limit its presence in the final API, in line with regulatory guidelines from bodies like the FDA and EMA. veeprho.comveeprho.com These strategies encompass control of raw materials, in-process monitoring, and final product purification.

Raw Material Control : The most effective strategy to control the level of this compound is to minimize the presence of 3-(4-piperidinyl)-1,2-benzisoxazole in the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole starting material. jocpr.com This is achieved by setting strict specifications for raw materials and employing robust purification methods for the fluorinated intermediate before it is used in the final synthesis step.

Analytical Monitoring : High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used to detect and quantify this compound. These methods are essential for testing the starting materials, monitoring the reaction progress, and verifying the purity of the final product. jocpr.com

Purification : If the crude Risperidone product contains unacceptable levels of this compound, purification steps are employed. Recrystallization is a common method used to purify the final API. The choice of solvent system is critical to effectively separate Risperidone from the slightly more lipophilic this compound.

Isolation : For the purpose of obtaining pure reference standards, chromatographic techniques are utilized. Flash chromatography or preparative HPLC can be employed to isolate this compound from a synthetic mixture or from a batch of Risperidone with a high impurity profile.

Stereochemical Considerations in Synthesis (if applicable)

Stereochemistry plays a crucial role in the activity of many pharmaceutical compounds. However, in the case of this compound, there are no stereochemical considerations. The molecule is achiral, meaning it does not possess any chiral centers and is not optically active. sci-hub.se Its structure is superimposable on its mirror image.

This lack of stereoisomerism simplifies its synthesis and analysis, as there is no need to control or separate enantiomers or diastereomers, which can often add significant complexity and cost to the manufacturing process of other drugs.

Table 2: Chemical Identity of this compound

Identifier Value
Common Name This compound
Pharmacopoeial Name Risperidone EP Impurity K
CAS Number 106266-09-5
Molecular Formula C23H28N4O2
Molecular Weight 392.49 g/mol
IUPAC Name 3-[2-[4-(1,2-Benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Computational and in Silico Modeling in Desfluoro Risperidone Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to elucidate the interactions between a ligand, such as Desfluoro Risperidone (B510), and its biological targets, primarily dopamine (B1211576) and serotonin (B10506) receptors. These methods offer insights into the binding affinity and stability of the ligand-receptor complex at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For Desfluoro Risperidone, this involves docking the molecule into the binding pockets of receptors like the dopamine D2 and serotonin 5-HT2A receptors. The process calculates a scoring function to estimate the binding affinity, providing a basis for comparing its interaction with that of Risperidone. Studies on Risperidone and its derivatives have utilized tools like AutoDock Vina to perform these calculations, yielding binding energy values that correlate with experimental affinities. nih.gov A similar approach for this compound would be instrumental in understanding how the absence of the fluorine atom on the benzisoxazole ring influences receptor binding. The fluorine atom in Risperidone can participate in specific interactions, such as hydrogen bonding or electrostatic interactions, which would be absent in this compound, potentially altering its binding mode and affinity.

Table 1: Representative Molecular Docking and Dynamics Simulation Parameters

ParameterDescriptionTypical Software
Receptor Preparation Addition of hydrogen atoms, assignment of partial charges, and definition of the binding site.AutoDockTools, Chimera
Ligand Preparation Generation of 3D coordinates, assignment of partial charges, and definition of rotatable bonds.Open Babel, ChemDraw
Docking Algorithm Algorithm used to explore the conformational space of the ligand within the receptor's binding site.Lamarckian Genetic Algorithm
Scoring Function Function used to estimate the binding affinity of the docked poses.Vina Score, AMBER Score
MD Simulation Engine Software used to perform the molecular dynamics simulation.GROMACS, AMBER
Force Field Set of parameters used to describe the potential energy of the system.CHARMM, AMBER
Simulation Time The duration of the molecular dynamics simulation.Nanoseconds (ns) to Microseconds (µs)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

In the context of this compound, a QSAR study would involve a series of its derivatives with varying structural modifications. The biological activity of these compounds, such as their binding affinity to a specific receptor, would be experimentally determined. Then, various molecular descriptors for each compound would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates these descriptors with the biological activity. nih.gov For this compound, a key descriptor would be the presence or absence of the fluorine atom, allowing for a quantitative assessment of its impact on activity. Studies on other antipsychotics have successfully used QSAR to identify key structural features for dopamine D2 receptor antagonism. researchgate.net

Similarly, QSPR models can be developed to predict the physicochemical properties of this compound and its analogs. These properties can include solubility, melting point, and logP, which are crucial for drug development. By establishing a relationship between the molecular structure and these properties, QSPR can guide the design of derivatives with improved pharmacokinetic profiles.

In Silico Prediction of Pharmacological Profiles and Potential Metabolic Pathways

In silico tools can be used to predict the pharmacological profile and metabolic fate of this compound, providing valuable information early in the drug discovery process. These predictions can help in anticipating the compound's efficacy, potential side effects, and metabolic stability.

The pharmacological profile of this compound can be predicted by screening it against a panel of virtual receptors and enzymes. This can provide a broader understanding of its potential targets and off-targets, which is crucial for assessing its selectivity and potential for side effects. nih.gov Furthermore, computational models can predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to cross the blood-brain barrier (BBB). nih.govnih.gov The ability to penetrate the BBB is a critical factor for antipsychotic drugs, and in silico models can provide an early indication of this property. arxiv.orgarxiv.org

The metabolic pathways of this compound can be predicted using software that simulates the metabolic reactions that a compound is likely to undergo in the body. nih.govnih.gov These tools use databases of known metabolic transformations and algorithms to predict the most probable metabolites. researchgate.net For this compound, it is likely to undergo similar metabolic transformations as Risperidone, which is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. However, the absence of the fluorine atom may alter the rate and regioselectivity of these reactions. In silico predictions can help in identifying potential metabolites that can then be targeted for experimental verification.

Virtual Screening for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. doaj.org This approach can significantly accelerate the discovery of new drug candidates by reducing the number of compounds that need to be synthesized and tested experimentally.

For the discovery of novel derivatives of this compound, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. nih.gov This model can be created based on the structure of this compound or the known binding site of its target receptors. mdpi.com The pharmacophore model is then used as a 3D query to screen large compound databases, such as ZINC or ChEMBL. The compounds that match the pharmacophore are then subjected to further analysis, such as molecular docking and ADME prediction, to select the most promising candidates for synthesis and biological evaluation. researchgate.net This approach has been successfully used to identify novel ligands for various G-protein coupled receptors, including dopamine and serotonin receptors. mdpi.comnih.gov

Current Knowledge Gaps and Future Research Directions in Desfluoro Risperidone

Unexplored Pharmacokinetic and Pharmacodynamic Parameters

A significant void exists in the understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Desfluoro Risperidone (B510). While it has been described as a potential active metabolite of risperidone, concrete data to support this is scarce. nih.gov The absorption, distribution, metabolism, and excretion (ADME) properties of Desfluoro Risperidone remain uncharacterized.

Future research should prioritize the following:

In vivo pharmacokinetic studies: Animal models are required to determine key PK parameters such as half-life, clearance rate, volume of distribution, and bioavailability.

Protein binding studies: The extent to which this compound binds to plasma proteins will influence its free concentration and pharmacological activity.

Blood-brain barrier permeability: Assessing its ability to cross the blood-brain barrier is crucial to determine its potential for central nervous system effects.

In vivo pharmacodynamic studies: Animal models of psychosis can be employed to investigate the potential antipsychotic, pro-cognitive, or other behavioral effects of this compound.

Comprehensive Assessment of Receptor Binding and Functional Activity

Preliminary information suggests that this compound may have an affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, similar to risperidone. nih.gov However, a comprehensive receptor binding profile is essential to understand its potential pharmacological effects and side-effect profile.

A detailed assessment should include:

Receptor screening: A broad panel of receptor binding assays should be conducted to determine the affinity (Ki values) of this compound for a wide range of neurotransmitter receptors, including but not limited to dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.

Functional assays: For receptors where significant binding is observed, functional assays (e.g., agonist, antagonist, or inverse agonist activity) should be performed to determine the nature of the interaction.

Table 1: Proposed Initial Receptor Binding Panel for this compound

Receptor FamilySpecific Receptors to be Tested
DopaminergicD1, D2, D3, D4, D5
Serotonergic5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
Adrenergicα1A, α1B, α1D, α2A, α2B, α2C, β1, β2
HistaminergicH1, H2, H3, H4
MuscarinicM1, M2, M3, M4, M5

Definitive Elucidation of Metabolic Origin from Risperidone

While this compound is classified as an impurity of risperidone, its formation as a metabolite in vivo has not been definitively established. sigmaaldrich.comichimarutrading.co.jpveeprho.com Understanding its metabolic origin is a critical step in assessing its potential clinical relevance.

Future research should focus on:

In vitro metabolism studies: Incubating risperidone with human liver microsomes and recombinant cytochrome P450 (CYP) enzymes can identify the specific enzymes responsible for the potential formation of this compound.

Human metabolism studies: Analysis of plasma and urine samples from patients treated with risperidone using highly sensitive analytical methods could confirm the presence of this compound as a human metabolite.

Investigation of its Presence and Potential Contributions in Clinical Settings

The presence and potential clinical significance of this compound in patients receiving risperidone therapy are entirely unknown. Its classification as a European Pharmacopoeia reference standard suggests its importance for quality control of the parent drug. sigmaaldrich.comichimarutrading.co.jp

Key areas for investigation include:

Development of sensitive bioanalytical methods: Validated, highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are needed to detect and quantify this compound in patient samples (e.g., plasma, urine, cerebrospinal fluid).

Integration of Advanced Multi-Omics Approaches in this compound Studies

Multi-omics approaches, such as metabolomics, proteomics, and transcriptomics, offer a powerful, unbiased way to explore the biological effects of this compound. These studies could provide insights into its mechanism of action and identify potential biomarkers of exposure or effect.

Future research could involve:

Metabolomic profiling: Comparing the metabolomes of cells or animals treated with this compound to untreated controls could reveal metabolic pathways affected by the compound.

Proteomic and transcriptomic analyses: These approaches can identify changes in protein and gene expression, respectively, providing a deeper understanding of the molecular targets and pathways modulated by this compound.

Development of Novel Research Tools and Probes for this compound Interactions

To facilitate the study of this compound, the development of specific research tools is essential. The availability of this compound as an analytical standard is a starting point. sigmaaldrich.comichimarutrading.co.jpveeprho.com

Further development should include:

Synthesis of labeled compounds: Radiolabeled or fluorescently labeled versions of this compound would be invaluable for in vitro and in vivo studies, including receptor binding assays and imaging studies.

Development of specific antibodies: Polyclonal or monoclonal antibodies specific for this compound could be used to develop immunoassays for its detection and quantification in biological samples.

Translational Research Pathways from Preclinical Findings to Potential Clinical Investigation

Should preclinical studies reveal a favorable pharmacological profile for this compound, a clear translational pathway to clinical investigation would be warranted.

This pathway would involve:

Preclinical safety and toxicology studies: A comprehensive evaluation of the safety profile of this compound in animal models is a prerequisite for any potential clinical development.

Pharmacokinetic modeling and simulation: Data from preclinical studies can be used to develop models that predict the pharmacokinetic profile of this compound in humans, aiding in the design of first-in-human clinical trials.

Regulatory engagement: Early engagement with regulatory agencies would be necessary to navigate the path from a known impurity to a potential therapeutic agent.

Q & A

Q. How does the structural absence of a fluorine atom in this compound influence its physicochemical properties compared to risperidone?

  • Methodological Answer : Comparative studies using X-ray crystallography and computational modeling (e.g., density functional theory) can elucidate structural differences. For example, the lower Koc value (103 vs. 284 in Trifludimoxazin) suggests reduced soil adsorption, requiring environmental fate studies using OECD guidelines .

Q. What are the key considerations for designing in vitro assays to evaluate this compound’s pharmacological activity?

  • Methodological Answer : Dose-response experiments (e.g., IC50 measurements in cell lines like MC3T3-E1) should use one-way ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Ensure replicates (n ≥ 6) to account for variability, as seen in risperidone’s dose-dependent inhibition of osteoblast proliferation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental models?

  • Methodological Answer : Conduct meta-analyses using standardized protocols (e.g., consistent cell lines, exposure times). For instance, risperidone’s maximal suppression of MC3T3-E1 cells occurred at 48 hours, highlighting temporal variability . Apply mixed-effects models to account for inter-study heterogeneity and validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What experimental design strategies minimize variability in formulating this compound dosage forms?

  • Methodological Answer : Implement Box-Behnken designs to optimize excipient ratios (e.g., mannitol, microcrystalline cellulose) and process parameters. Evaluate responses like crushing strength (≥5 kN) and disintegration time (≤60 seconds in simulated saliva) using regression analysis. Include robustness testing under QbD frameworks to ensure reproducibility .

Q. How do environmental parameters (e.g., soil Koc, half-life) affect the ecological risk assessment of this compound?

  • Methodological Answer : Use batch sorption experiments to measure Koc in representative soil types. Pair with OECD 307 guidelines for aerobic degradation studies. Compare degradation rates to structurally similar herbicides (e.g., Trifludimoxazin) to identify functional group-specific persistence patterns .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in preclinical neuropharmacology studies?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) can quantify exposure-response relationships. For longitudinal behavioral data, generalized estimating equations (GEE) account for repeated measures. Validate models using Akaike Information Criterion (AIC) and residual plots, as applied in risperidone’s cognitive effect studies .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply process analytical technology (PAT) tools like near-infrared spectroscopy for real-time monitoring. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., particle size distribution) with critical quality attributes (CQAs) .

Q. What methodologies validate the specificity of analytical assays for this compound in complex matrices?

  • Methodological Answer : Spike-and-recovery experiments in biological fluids (e.g., plasma) at 80–120% of target concentrations. Calculate accuracy (90–110%) and precision (RSD < 5%) using triplicate injections. Confirm absence of matrix interference via peak purity angles (< purity thresholds) in HPLC-DAD .

Research Design and Reporting

Q. How to structure a research paper on this compound to meet rigorous academic standards?

  • Methodological Answer : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) structure. In the Methods section, detail synthesis protocols using IUPAC nomenclature and cite characterization techniques (e.g., NMR shifts in δ ppm). Discuss limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and align conclusions with the original hypothesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.